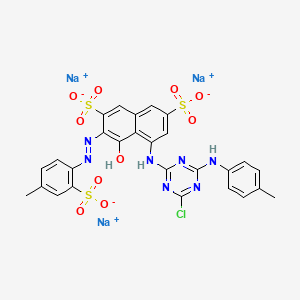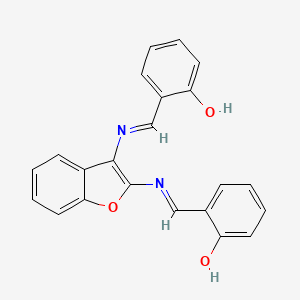
DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(cyclopentadienyl)molybdenum, also known as molybdocene dichloride, is an organomolybdenum compound with the formula (η⁵-C₅H₅)₂MoCl₂. It is a brownish-green air- and moisture-sensitive powder. This compound is part of the metallocene family, which includes compounds with two cyclopentadienyl anions bound to a metal center. This compound is primarily used in research laboratories to prepare various derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(cyclopentadienyl)molybdenum is typically synthesized from molybdocene dihydride by treatment with chloroform. The reaction is as follows:
(C5H5)2MoH2+2CHCl3→(C5H5)2MoCl2+2CH2Cl2
This reaction involves the substitution of hydrogen atoms with chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
While this compound is mainly produced on a laboratory scale, the process involves handling air- and moisture-sensitive reagents under an inert atmosphere, typically using Schlenk techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(cyclopentadienyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) compounds, while reduction can produce molybdenum(II) compounds. Substitution reactions can result in a variety of organomolybdenum compounds with different functional groups .
Applications De Recherche Scientifique
Dichlorobis(cyclopentadienyl)molybdenum has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing various organomolybdenum compounds and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism by which dichlorobis(cyclopentadienyl)molybdenum exerts its effects involves its interaction with biological molecules. The compound can bind to DNA and proteins, potentially disrupting cellular processes. Its anti-cancer activity is thought to be related to its ability to interfere with DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: An iron-based metallocene with similar structural features but different chemical properties.
Zirconocene dichloride: A zirconium-based metallocene with similar reactivity but different applications.
Vanadocene dichloride: A vanadium-based metallocene with distinct chemical behavior and uses.
Uniqueness
Dichlorobis(cyclopentadienyl)molybdenum is unique due to its specific reactivity and potential biological activity. Unlike ferrocene, which is relatively inert, this compound can undergo a variety of chemical transformations. Compared to zirconocene and vanadocene dichlorides, it has shown potential anti-cancer activity, making it a compound of interest in medicinal chemistry .
Propriétés
Numéro CAS |
12793-13-4 |
|---|---|
Formule moléculaire |
C10H10Cl2Mo |
Poids moléculaire |
297.0324 |
Synonymes |
DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











